(E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a furan ring, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving urea and β-dicarbonyl compounds.
Coupling of the furan and pyrimidine rings: This step involves the use of cross-coupling reactions, such as Suzuki or Heck reactions, to link the two rings together.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In industrial applications, this compound is used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological research, medicine, or industry.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(3-(5-phenylfuran-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the dichlorophenyl groups.
(E)-5-(3-(5-(2,5-dimethylphenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains dimethylphenyl groups instead of dichlorophenyl groups.
Uniqueness
The presence of the dichlorophenyl groups in (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets
Biological Activity
The compound (E)-5-(3-(5-(2,5-dichlorophenyl)furan-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
1. Synthesis
The synthesis of the target compound involves a multi-step process that typically includes the formation of pyrimidine derivatives followed by the introduction of furan and chlorophenyl groups. The methodologies often employed include:
- Claisen-Schmidt Condensation : This reaction is crucial for forming the allylidene structure.
- Microwave-Assisted Synthesis : Enhances yield and reduces reaction time compared to conventional methods.
2.1 Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A related compound showed an IC50 value of 4.02 µM against the BEL-7402 liver cancer cell line, indicating potent anticancer activity with a high selectivity index compared to normal cells .
- In another study, specific derivatives exhibited GI values of 86.28% against NSCL cancer cells at a concentration of 10 μM .
2.2 Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- In a study focused on urease inhibition, several furan chalcone derivatives demonstrated significant activity with IC50 values ranging from 16.13 µM to 18.75 µM , outperforming traditional inhibitors like thiourea .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Compounds structurally similar to this pyrimidine derivative have been shown to induce apoptosis in cancer cells through activation of caspases .
- Urease Inhibition : The ability to inhibit urease suggests potential applications in treating conditions like urinary tract infections and certain types of cancer .
4. Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Key observations include:
Substituent | Effect on Activity |
---|---|
2,5-Dichlorophenyl group | Enhances antiproliferative effects |
Furan moiety | Contributes to increased antimicrobial activity |
Research indicates that modifications in the substituents can significantly influence both the potency and selectivity of these compounds against various biological targets.
Case Study 1: Anticancer Efficacy
In vitro studies on a series of pyrimidine derivatives revealed that compounds with furan substitutions exhibited enhanced anticancer properties compared to their non-furan counterparts .
Case Study 2: Urease Inhibition
A detailed kinetic study showed that certain derivatives had lower IC50 values than standard urease inhibitors, suggesting their potential as effective therapeutic agents in managing conditions associated with urease-producing pathogens .
Properties
IUPAC Name |
5-[(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-9-4-6-13(19)12(8-9)14-7-5-10(25-14)2-1-3-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFXJUEXNHKBM-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC=C3C(=O)NC(=O)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C=C3C(=O)NC(=O)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.